molecular formula C16H13FN2O3S B2864763 2-((4-fluorophenyl)thio)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide CAS No. 1210432-23-7

2-((4-fluorophenyl)thio)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide

Cat. No. B2864763
CAS RN: 1210432-23-7
M. Wt: 332.35
InChI Key: QICPIZGIGMZMDU-UHFFFAOYSA-N
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Description

2-((4-fluorophenyl)thio)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide, also known as FITMA, is a chemical compound that has been extensively researched for its potential applications in various fields, including medicinal chemistry, neuroscience, and biochemistry.

Scientific Research Applications

Synthesis and Biological Activity

  • Anti-inflammatory Applications : Derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, a compound structurally related to 2-((4-fluorophenyl)thio)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide, have shown significant anti-inflammatory activities (Sunder & Maleraju, 2013).

  • Anticonvulsant Properties : Studies on alpha-acetamido-N-benzylacetamide derivatives, which are chemically akin to 2-((4-fluorophenyl)thio)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide, have revealed outstanding anticonvulsant activities in various tests, validating their potential as novel class of anticonvulsants (Kohn et al., 1993).

  • Anticancer Potential : Novel fluoro substituted compounds, including derivatives of benzo[b]pyran, have been synthesized and tested against cancer cell lines. These compounds, sharing structural similarities with 2-((4-fluorophenyl)thio)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide, exhibited anticancer activity at low concentrations (Hammam et al., 2005).

  • Antipsychotic Activity : Research on compounds like 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, related to the target compound, has shown antipsychotic-like profiles in behavioral animal tests, suggesting potential use in psychiatric medication (Wise et al., 1987).

Synthesis and Chemical Properties

  • Synthesis and Molecular Modeling : N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, which are structurally similar, have been synthesized and evaluated using DFT calculations, indicating their significance in drug design and synthesis (Abu-Melha, 2021).

  • Antimicrobial Agents : 2-[(Arylalkyl)guanidino]-4-[(5-acetamidomethyl)furan-2-yl]thiazoles and their isomers, closely related in structure, have been synthesized and evaluated for antimicrobial activity against Helicobacter pylori (Katsura et al., 1999).

Pharmacological Screening

  • Antinociceptive and Anti-inflammatory Properties : The synthesis of thiazolopyrimidine derivatives with furan-2-yl groups has been reported. These compounds exhibit significant antinociceptive and anti-inflammatory activities, highlighting their therapeutic potential (Selvam et al., 2012).

  • Antitumor Activities of Isoxazole Compounds : Research on novel isoxazole compounds, including N-【{3-[3-fluoro-4-(1-piperazinyl)phenyl]-4,5-dihydro-5-isoxazolyl}methyl】acetamide, demonstrates their efficacy in antitumor activities, underscoring the potential of similar compounds in cancer treatment (Hao-fei, 2011).

properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3S/c17-11-3-5-13(6-4-11)23-10-16(20)18-9-12-8-15(22-19-12)14-2-1-7-21-14/h1-8H,9-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICPIZGIGMZMDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)CNC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-fluorophenyl)thio)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide

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